BenchChemオンラインストアへようこそ!

2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Lipophilicity CNS drug discovery Lead optimization

2-Ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione delivers a differentiating N2-ethyl/C4-CF₃ architecture on the privileged tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold. The N2-ethyl group introduces a rotatable bond and tuned lipophilicity (XLogP3-AA=0.1) absent in N2-unsubstituted analogs, while the C4-CF₃ substituent confers oxidative metabolic resistance. This combination places the compound squarely within the CNS MPO ≥4 sweet spot, making it an advanced intermediate for orexin receptor modulation, ATP-competitive kinase inhibition, and autotaxin programs. Procuring the 98% purity material directly mitigates false-positive screening risks associated with trace impurities at ≥10 µM concentrations, providing a quantifiable advantage in assay reproducibility.

Molecular Formula C9H11F3N2O2
Molecular Weight 236.19 g/mol
CAS No. 2098095-08-8
Cat. No. B1480186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
CAS2098095-08-8
Molecular FormulaC9H11F3N2O2
Molecular Weight236.19 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2CNC(C2C1=O)C(F)(F)F
InChIInChI=1S/C9H11F3N2O2/c1-2-14-7(15)4-3-13-6(9(10,11)12)5(4)8(14)16/h4-6,13H,2-3H2,1H3
InChIKeyGDKDYANJTRRQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: Core Scaffold Identity and Physicochemical Profile for Research Procurement


2-Ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 2098095-08-8) is a fluorinated, fused bicyclic heterocycle belonging to the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione class. Its molecular formula is C₉H₁₁F₃N₂O₂ with a molecular weight of 236.19 g/mol [1]. The scaffold features an N-ethyl substituent at position 2 and a trifluoromethyl group at position 4 on a partially saturated pyrrolo[3,4-c]pyrrole core. This core is recognized in medicinal chemistry as a privileged scaffold for kinase inhibition, orexin receptor modulation, and autotaxin inhibition [2][3]. The compound's computed XLogP3-AA value of 0.1, topological polar surface area of 49.4 Ų, and a single hydrogen bond donor place it in a physicochemical space distinct from both more lipophilic and more polar analogs [1].

Why Generic Substitution of 2-Ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione with Close Analogs Is Not Scientifically Justified


The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold is exquisitely sensitive to N2-substitution and C4-modification, with even single-atom changes (e.g., N2-methyl vs. N2-ethyl, or C4-H vs. C4-CF₃) producing measurable differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability [1][2]. In the structurally related octahydropyrrolo[3,4-c]pyrrole series, systematic SAR studies have demonstrated that N-alkyl chain length directly modulates receptor subtype selectivity, pharmacokinetic half-life, and hERG liability [2][3]. The N2-ethyl group on the target compound introduces a rotatable bond and additional hydrophobic surface area (computed XLogP3-AA = 0.1) not present in the N2-unsubstituted analog (C₇H₇F₃N₂O₂, MW 208.14), while the C4-CF₃ group confers metabolic oxidative resistance relative to C4-H or C4-CH₃ variants [1]. Interchanging analogs without accounting for these structural distinctions risks altering target engagement, off-target profiles, and downstream in vivo behavior [2].

Quantitative Differentiation Evidence for 2-Ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Versus Closest Analogs


N2-Ethyl Substitution Increases Lipophilicity by ~0.7–1.4 logP Units Versus N2-Unsubstituted Analog, Altering CNS Permeability Profile

The computed XLogP3-AA for the target compound is 0.1, representing a substantial increase in lipophilicity compared to the N2-unsubstituted analog 4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 2098095-10-2), whose unsubstituted lactam NH and lower molecular weight (C₇H₇F₃N₂O₂, MW 208.14) are expected to produce a XLogP3-AA value significantly below 0 (estimated ≤ –0.6 based on the parent unsubstituted tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold ACD/LogP of –1.11 ). The N2-ethyl group adds two methylene units and eliminates one H-bond donor, contributing a ΔlogP of approximately +0.7 to +1.4 units, which shifts the compound from a low-permeability CNS-negative space toward a more balanced CNS-accessible profile [1].

Lipophilicity CNS drug discovery Lead optimization

N2-Ethyl Group Reduces Hydrogen Bond Donor Count from 2 to 1 Relative to N2-Unsubstituted Analog, Modulating Target Binding and Solubility

The target compound possesses exactly 1 hydrogen bond donor (the C5-NH of the pyrrolidine ring) versus 2 hydrogen bond donors in the N2-unsubstituted analog (CAS 2098095-10-2), which retains the lactam N2-H [1]. Published SAR from the octahydropyrrolo[3,4-c]pyrrole orexin receptor antagonist series demonstrates that N-alkylation of the corresponding lactam nitrogen abolishes a key hydrogen bond interaction with the receptor, directly altering subtype selectivity (OX1 vs. OX2) and reducing P-glycoprotein recognition [2]. The reduction from 2 to 1 HBD in the target compound is expected to improve membrane permeability at the cost of aqueous solubility and may reduce susceptibility to glucuronidation at the lactam nitrogen [2].

Hydrogen bonding Solubility Structure-activity relationships

C4-Trifluoromethyl Group Provides Metabolic Oxidative Resistance Versus C4-H or C4-Methyl Analogs Based on Class-Level Fluorine SAR

The C4-trifluoromethyl substituent on the pyrrolidine ring of the target compound introduces a strong electron-withdrawing group that sterically and electronically shields the adjacent C3 and C5 positions from cytochrome P450-mediated oxidation [1]. In the broader pyrrolo[3,4-c]pyrrole class, the presence of a CF₃ group at metabolically labile positions has been associated with improved in vitro microsomal stability compared to unsubstituted or methyl-substituted analogs, though quantitative data for this specific compound are not publicly available [2]. The trifluoromethyl group also increases the compound's van der Waals volume, contributing to enhanced target binding through hydrophobic interactions, as demonstrated across multiple fluorinated drug discovery programs [1].

Metabolic stability Fluorine chemistry Cytochrome P450

Vendor-Supplied Purity Benchmarking: Leyan 98% Purity Offers Quantifiable Advantage Over Typical 95% Research-Grade Material for Reproducible Assay Performance

The compound is available from Leyan (Product No. 2282378) at 98% purity, which represents a quantifiably higher specification compared to the typical 95% purity offered by other catalog suppliers such as CymitQuimica and BenchChem . For a compound with MW 236.19 g/mol, a 3% absolute purity difference corresponds to approximately 30 mg of unidentified impurities per gram of material, which can introduce confounding biological activity in sensitive assays (e.g., kinase profiling, cellular phenotypic screens) or complicate reaction outcomes when the compound is used as a synthetic intermediate .

Purity Procurement Assay reproducibility

Molecular Weight Advantage Over Extended N2-Substituted Analogs: 236.19 g/mol Balances Physicochemical Properties for Lead-Like Chemical Space

At 236.19 g/mol, the target compound resides within lead-like chemical space (MW ≤ 350) while offering greater functional complexity than the minimal N2-unsubstituted analog (MW 208.14) [1]. By contrast, larger N2-substituted analogs in the pyrrolo[3,4-c]pyrrole class—such as 2-benzyl or 2-aryl derivatives—range from ~280 to >400 g/mol and often exhibit logP values exceeding 3, which can lead to poor solubility, high protein binding, and increased promiscuity . The target compound's combination of MW 236.19, XLogP3-AA 0.1, TPSA 49.4 Ų, and a single rotatable bond positions it advantageously for oral bioavailability and CNS penetration according to standard drug-likeness metrics (Lipinski, Veber, and CNS MPO) [1].

Lead-likeness Fragment-based drug discovery Physicochemical optimization

Optimal Application Scenarios for 2-Ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Based on Quantitative Differentiation Evidence


CNS Drug Discovery Lead Optimization Requiring Balanced Lipophilicity (XLogP3-AA ~0.1) and Blood-Brain Barrier Penetration Potential

The target compound's computed XLogP3-AA of 0.1, combined with a single hydrogen bond donor, TPSA of 49.4 Ų, and MW 236.19, places it within the favorable range for CNS drug candidates (CNS MPO ≥ 4). In contrast to the more polar N2-unsubstituted analog (estimated XLogP3-AA ≤ –0.6), the N2-ethyl group provides sufficient lipophilicity for passive BBB penetration while avoiding the excessive logP (≥3) associated with larger N2-benzyl or N2-aryl analogs that risk high plasma protein binding and rapid metabolic clearance [1]. This compound is optimally suited for neuroscience programs—particularly orexin receptor modulation [2]—where fine-tuning of N-alkyl substituents has been shown to directly impact sleep-promoting efficacy and duration of action [2][3].

Kinase Inhibitor Fragment Elaboration Leveraging the Privileged Pyrrolo[3,4-c]pyrrole Scaffold with Metabolic Stability from C4-CF₃

The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core is a recognized privileged scaffold for ATP-competitive kinase inhibition, and the C4-CF₃ substituent is expected to confer resistance to oxidative metabolism at the saturated ring positions [1]. This compound can serve as an advanced intermediate for structure-based drug design programs targeting kinases with a hydrophobic back pocket accommodating the trifluoromethyl group. The N2-ethyl group simultaneously blocks metabolic N-dealkylation pathways that can limit the utility of N2-methyl analogs, making this compound a strategically superior starting point for lead optimization [1].

High-Throughput Screening with Reduced False-Positive Risk Using High-Purity (98%) Material from Leyan

For laboratories conducting high-throughput or high-content screening at concentrations ≥10 µM, the 3% purity differential between Leyan's 98% specification and the industry-standard 95% material translates to approximately 0.3 µM of potentially bioactive impurities at typical screening concentrations [1]. Procuring the 98% purity material directly reduces the risk of false-positive hits that can arise from trace metal contaminants, residual synthetic intermediates, or oxidation byproducts—a quantifiable advantage for assay reproducibility that supports the procurement case for this specific vendor specification [1].

Synthetic Intermediate for Autotaxin Inhibitor and Orexin Receptor Modulator Programs Requiring Specific N2-Ethyl Substitution

The broader octahydropyrrolo[3,4-c]pyrrole scaffold has yielded clinical candidates for insomnia (orexin-2 antagonists) [1] and preclinical candidates for fibrotic diseases (autotaxin inhibitors) [2]. The N2-ethyl-substituted tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core represents a key intermediate for elaborating these pharmacophores, with the partially saturated ring system providing a synthetic handle for further functionalization at C5. The compound's single rotatable bond and well-defined stereochemistry (three undefined stereocenters in the tetrahydropyrrolo ring) offer opportunities for stereoselective synthesis of enantiomerically pure derivatives, a critical requirement for programs advancing toward IND-enabling studies [1].

Quote Request

Request a Quote for 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.